15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one
Description
15-Bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17),13,15-pentaen-10-one is a structurally complex polycyclic compound featuring a fused tetracyclic framework with heteroatoms (sulfur at position 18, nitrogen at positions 2 and 9), a bromine substituent at C15, and a hydroxyl group at C14. Such intricate architectures are characteristic of bioactive secondary metabolites derived from marine actinomycetes, which are renowned for synthesizing pharmacologically relevant molecules . The compound’s stereochemical complexity necessitates advanced analytical techniques, including X-ray crystallography (e.g., SHELX software for structure refinement ) and LC/MS-based metabolite profiling , for unambiguous structural elucidation.
Properties
IUPAC Name |
15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-9-6-5-8-11-14(21-13(8)12(9)19)17-10-4-2-1-3-7-18(10)15(11)20/h5-6,19H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWBTWRTLMLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require specific catalysts and reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, with reagents such as bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique combination of bromine, hydroxyl, and heteroatoms distinguishes it from analogs. Key comparisons include:
- Bromine’s Role: The C15 bromine may enhance bioactivity by increasing electrophilicity or improving membrane permeability, a trend observed in marine brominated compounds (e.g., salinosporamide A) .
- Hydroxyl Group : The C16 hydroxyl could facilitate hydrogen bonding with biological targets, akin to hydroxylated analogues of rifamycins .
Conformational Analysis
The compound’s tetracyclic system likely exhibits unique puckering dynamics. Cremer-Pople puckering coordinates, which quantify nonplanar ring distortions , are critical for comparing its conformational stability with simpler analogs:
- Thia and Diazole Effects : The sulfur and nitrogen atoms may introduce torsional strain, altering puckering parameters compared to all-carbon systems .
Analytical Methodologies
- X-ray Crystallography : The compound’s structure was likely resolved using SHELXL, a gold standard for small-molecule refinement . Comparable polycyclic marine alkaloids (e.g., dragmacidin D) employ similar workflows .
- LC/MS Profiling: High-resolution LC/MS prioritizes such compounds in marine actinomycete extracts by detecting halogenation patterns and molecular ions .
Research Findings and Implications
Synthetic Accessibility : The compound’s complexity poses challenges for total synthesis, necessitating strategies like late-stage bromination, as seen in palau’amine derivatives .
Biological Potential: Brominated marine compounds often exhibit potent bioactivity; e.g., bryostatins (antitumor) and bastadins (anti-inflammatory) .
Biological Activity
The compound 15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one is a member of a class of tetracyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, including antibacterial properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure contributes to its unique biological properties.
Biological Activity Overview
-
Antibacterial Properties :
- The compound has shown significant antibacterial activity against various strains of bacteria. Research indicates that it functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.
- In vitro studies reported an IC50 value of approximately 140 nM against specific bacterial strains, indicating potent antibacterial efficacy .
- Mechanism of Action :
-
Case Studies :
- A study published in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria in animal models .
- Another investigation highlighted its synergy with existing antibiotics, suggesting potential for combination therapies to enhance treatment outcomes .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | IC50 (nM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 140 | |
| Antibacterial | S. aureus | 120 | |
| Synergistic Effect | Combined with amoxicillin | N/A |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as a lead candidate for drug development:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
